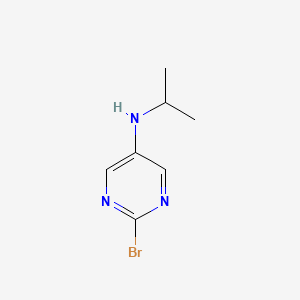
2-Bromo-N-isopropylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-isopropylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-isopropylpyrimidin-5-amine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 2-aminopyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-isopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form new compounds with altered properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often in the presence of organic solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds or other complex structures.
Applications De Recherche Scientifique
2-Bromo-N-isopropylpyrimidin-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-isopropylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyrimidine: A closely related compound with similar chemical properties and applications.
2-Amino-5-chloropyrimidine: Another halogenated pyrimidine with comparable reactivity and uses.
2-Amino-5-iodopyrimidine: Similar in structure but with an iodine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-N-isopropylpyrimidin-5-amine is unique due to the presence of both a bromine atom and an isopropyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10BrN3 |
|---|---|
Poids moléculaire |
216.08 g/mol |
Nom IUPAC |
2-bromo-N-propan-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-6-3-9-7(8)10-4-6/h3-5,11H,1-2H3 |
Clé InChI |
JZFPHPZXEFGQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CN=C(N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


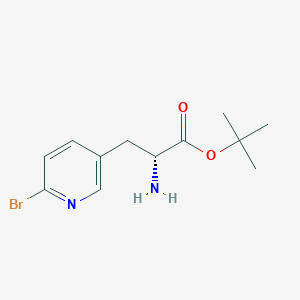
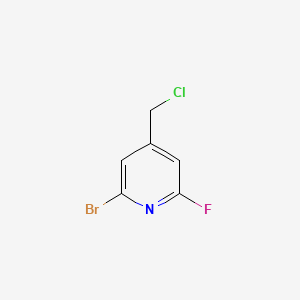
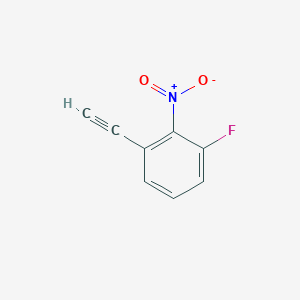


![3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
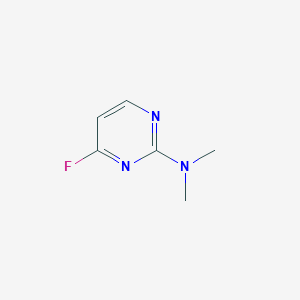

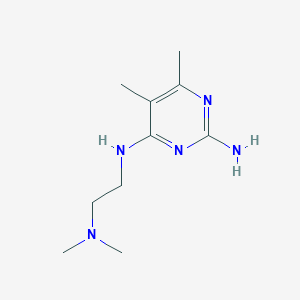
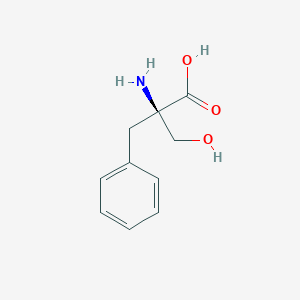

![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
